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Compound of Interest

Compound Name: 2,6-Dicyclopentylphenol

CAS No.: 66003-79-0

Cat. No.: B1608444

Get Quote

Executive Summary & Chemical Identity
2,6-Dicyclopentylphenol is a highly sterically hindered phenol that serves as a critical

intermediate in industrial polymer chemistry and a vital structural probe in

neuropharmacological research. While occasionally confused with other compounds in

literature, its verified CAS Registry Number is 66003-79-0[1]. Due to the bulky cyclopentyl

groups flanking the hydroxyl moiety, this compound exhibits unique physicochemical

properties, making it an ideal precursor for high-molecular-weight, non-volatile antioxidants and

a necessary negative control in anesthetic receptor mapping[2],[3].

Table 1: Chemical and Physical Properties
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Property Value

IUPAC Name 2,6-dicyclopentylphenol

CAS Number 66003-79-0

Molecular Formula C16H22O

Molecular Weight 230.35 g/mol

Density 1.072 g/cm³

Boiling Point ~268.6 °C

Data supported by chemical registry databases[1],[4].

Chemical Synthesis & Industrial Methodologies
The primary industrial utility of 2,6-dicyclopentylphenol lies in its conversion into high-

molecular-weight antioxidants for high-temperature lubricants and rubber products[5].

Traditional synthesis of these hindered phenols often resulted in unwanted bisphenol

coproducts. However, advanced methodologies utilizing Mannich base catalysis have

optimized this workflow to improve yield and reduce downstream purification costs[2].

Workflow 1: Synthesis of Hindered Phenolic
Antioxidants via Mannich Base Catalysis

Reagent Preparation: Melt 2,6-dicyclopentylphenol under a strict nitrogen atmosphere.

Causality: Purging oxygen prevents the premature oxidation of the phenol at elevated

temperatures, ensuring the hydroxyl group remains reactive for etherification.

In Situ Catalyst Formation: Add a stoichiometric excess of methanol, paraformaldehyde, and

a catalytic amount of a secondary amine, preferably dimethylamine (0.01–0.1 moles per

mole of phenol)[2]. Causality: Dimethylamine reacts rapidly with formaldehyde and the

sterically hindered phenol to form a Mannich base catalyst in situ. This specific catalytic route

drives the etherification reaction forward while actively suppressing the formation of

unwanted 4,4'-methylenebis(2,6-dicyclopentylphenol) coproducts[2].
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Etherification: Heat the reaction mixture to 60°C–130°C. Causality: Maintaining this

temperature range ensures rapid conversion to the alkyl ether intermediate. The excess

methanol acts simultaneously as a reactant and an efficient refluxing solvent.

Alkylation / Condensation: Distill out unreacted methanol and amine. React the resulting

intermediate with a substituted benzene (e.g., mesitylene)[2]. Causality: This final

condensation step forms the high-molecular-weight hindered phenol antioxidant. By

completing this in a single continuous "one-pot" process, the need for expensive

centrifugation to isolate solid alcohol intermediates is entirely eliminated[2].
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Caption: Workflow for synthesizing high-molecular-weight antioxidants using 2,6-
dicyclopentylphenol.
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Pharmacodynamics: GABAA Receptor Steric
Mapping
Beyond industrial chemistry, 2,6-dicyclopentylphenol is a crucial molecule in

neuropharmacology. Propofol (2,6-diisopropylphenol) is a potent intravenous anesthetic that

functions by positively modulating the γ-aminobutyric acid type A (GABAA) receptor[3]. To map

the physical dimensions of the propofol binding site, researchers utilize 4D-Quantitative

Structure-Activity Relationship (4D-QSAR) models and sterically hindered analogues like 2,6-
dicyclopentylphenol[6].

Workflow 2: GABAA Receptor Binding Assessment (In
Vitro)

Receptor Expression: Express wild-type GABAA α1β2γ2s receptors and mutant

α1β2(M286A)γ2s receptors in Xenopus oocytes or mammalian cell lines[3].

Ligand Application: Apply 2,6-dicyclopentylphenol at escalating concentrations up to 500

μM.

Electrophysiological Recording: Measure GABA-induced chloride currents using two-

electrode voltage clamping.

Steric Evaluation: Compare the ligand's molecular volume against the receptor's binding

cavity[3]. Causality: The Methionine 286 (M286) residue in transmembrane domain 3 (TM3)

of the β subunit acts as a strict gatekeeper for the binding cavity. Ligands with a molecular

volume exceeding ~0.20 nm³ experience severe steric clashes. Because 2,6-
dicyclopentylphenol has a volume of 0.24 nm³, it cannot enter the cavity to form the

necessary intermolecular hydrogen bonds, rendering it completely inactive as an

anesthetic[3].

Table 2: Comparative Pharmacodynamics of
Alkylphenols at GABAA Receptors

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1608444/docs?utm_src=pdf-body#comprehensive-technical-guide-2-6-dicyclopentylphenol-cas-66003-79-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855216/
https://www.benchchem.com/product/b1608444/docs?utm_src=pdf-body#comprehensive-technical-guide-2-6-dicyclopentylphenol-cas-66003-79-0
https://www.benchchem.com/product/b1608444/docs?utm_src=pdf-body#comprehensive-technical-guide-2-6-dicyclopentylphenol-cas-66003-79-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC2864546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855216/
https://www.benchchem.com/product/b1608444/docs?utm_src=pdf-body#comprehensive-technical-guide-2-6-dicyclopentylphenol-cas-66003-79-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855216/
https://www.benchchem.com/product/b1608444/docs?utm_src=pdf-body#comprehensive-technical-guide-2-6-dicyclopentylphenol-cas-66003-79-0
https://www.benchchem.com/product/b1608444/docs?utm_src=pdf-body#comprehensive-technical-guide-2-6-dicyclopentylphenol-cas-66003-79-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855216/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608444?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Molecular Volume
(nm³)

GABAA
Potentiation

Anesthetic Activity
(In Vivo)

Propofol (2,6-

diisopropylphenol)
0.193 High Active

2,6-diethylphenyl

isothiocyanate
0.187 High Active

2,6-di-tert-butylphenol 0.227 None Inactive

2,6-

dicyclopentylphenol
0.240 None Inactive

Data synthesized from 4D-QSAR anesthetic profiling studies[3],[6].
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Caption: Mechanism of GABAA receptor binding dependent on the molecular volume of

alkylphenols.

Safety, Toxicity, and Environmental Fate
The safety profile of 2,6-dicyclopentylphenol is heavily influenced by its steric bulk. While

structurally similar to potent anesthetics, its inability to bind to the GABAA receptor means it

does not induce loss of righting reflex (LORR) or respiratory depression in vertebrate models,

significantly lowering its acute neurotoxicity profile[6].

Industrially, when sulfurized to create lubricant additives, modern processes utilize chlorine-free

sulfur sources. This yields liquid, non-corrosive products that are safer for high-temperature

engine environments and drastically reduce the environmental toxicity associated with

chlorinated byproducts[5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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